REACTION_CXSMILES
|
[Cl:1][C:2](Cl)(Cl)[C:3]1[CH:8]=[CH:7][C:6]([S:9]([F:14])([F:13])([F:12])([F:11])[F:10])=[CH:5][CH:4]=1.C(O)(=[O:19])C.N#N.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[F:10][S:9]([F:14])([F:13])([F:12])([F:11])[C:6]1[CH:7]=[CH:8][C:3]([C:2]([Cl:1])=[O:19])=[CH:4][CH:5]=1
|
Name
|
4-trichloromethyl(pentafluorosulfanylbenzene)
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC(C1=CC=C(C=C1)S(F)(F)(F)(F)F)(Cl)Cl
|
Name
|
FeCl3
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at an oil bath temperature of 70° C. for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 25 mL flask equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
This mixture was distilled under reduced pressure
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
FS(C1=CC=C(C(=O)Cl)C=C1)(F)(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.67 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.1% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |